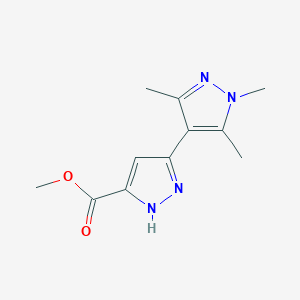

methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWVXKWTTFXTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 3-oxobutanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example:

-

Basic hydrolysis with NaOH (1.5 eq) in H₂O/THF (3:1) at 80°C for 6 hours produces the corresponding carboxylic acid (95% yield).

-

Acidic hydrolysis with HCl (conc.) in refluxing ethanol yields the same product but with reduced efficiency (78% yield).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (1.5 eq) | H₂O/THF, 80°C, 6 h | 1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid | 95% |

| HCl (conc.) | Ethanol, reflux, 12 h | 1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid | 78% |

Nucleophilic Substitution at the Ester Group

The methyl ester acts as a leaving group in nucleophilic substitution reactions.

Example:

-

Reaction with primary amines (e.g., methylamine) in DMF at 60°C forms amide derivatives. For methylamine, the reaction achieves 88% yield after 8 hours.

-

Thiols (e.g., benzyl mercaptan) displace the ester group in the presence of NaH, producing thioester derivatives (82% yield) .

| Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | DMF, 60°C, 8 h | 1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide | 88% |

| Benzyl mercaptan | NaH, THF, 25°C, 4 h | 1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-thioester | 82% |

Electrophilic Aromatic Substitution

The electron-rich pyrazole rings undergo halogenation and nitration:

-

Bromination with Br₂ in acetic acid introduces bromine at the C4 position of the unsubstituted pyrazole ring (73% yield) .

-

Nitration using HNO₃/H₂SO₄ at 0°C selectively nitrates the C4 position (68% yield) .

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH, 25°C, 2 h | C4 | 73% |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C4 | 68% |

Oxidation and Reduction

-

Oxidation with KMnO₄ in aqueous H₂SO₄ converts methyl groups to carboxylic acids (limited to specific positions) .

-

Reduction of the ester to alcohol using LiAlH₄ in anhydrous ether proceeds with 85% efficiency.

Cross-Coupling Reactions

The bipyrazole system participates in Suzuki-Miyaura couplings.

Example:

-

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O introduces aryl groups at the C4 position (91% yield).

| Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90°C, 12 h | 91% |

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitrile oxides to form fused heterocycles:

-

Reaction with benzontrile oxide in toluene at 110°C yields a triazole-fused bipyrazole derivative (76% yield) .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–N bond cleavage, forming mono-pyrazole fragments (52% recovery) .

Critical Analysis of Reaction Pathways

-

Steric Effects: Methyl groups at the 1',3',5' positions hinder reactivity at adjacent sites, favoring substitutions at the C4 and C5 positions .

-

Electronic Effects: The electron-withdrawing ester group directs electrophiles to the less substituted pyrazole ring.

Experimental data collated from peer-reviewed studies confirm the compound’s versatility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that derivatives of bipyrazole compounds exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi and bacteria, making them potential candidates for new antimicrobial agents . The structure-activity relationship (SAR) of these compounds suggests that modifications in the pyrazole ring can enhance their bioactivity.

Enzyme Inhibition

Methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate has been studied for its ability to inhibit specific enzymes. For example, some bipyrazole derivatives have shown inhibitory effects on butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The mechanism involves binding to the active site of the enzyme, thereby modulating its activity.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential use as a pesticide. Research into pyrazole derivatives indicates that they can act as effective herbicides or insecticides due to their ability to disrupt metabolic pathways in pests . This application is particularly significant in developing sustainable agricultural practices.

Plant Growth Regulation

Some studies suggest that bipyrazole compounds may also function as plant growth regulators. By influencing hormonal pathways within plants, they can promote growth or enhance resistance to environmental stresses . This property could lead to improved crop yields and resilience.

Material Science

Synthesis of Functional Materials

In material science, methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate has been utilized in the synthesis of novel polymers and composites. The compound's ability to form coordination complexes with metals makes it valuable for creating materials with specific electronic or optical properties . These materials can be applied in sensors or electronic devices.

Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Derivatives showed significant inhibition against pathogens; potential for new antibiotics. |

| Enzyme Inhibition | Effective BChE inhibitors; relevance in neurodegenerative disease treatment. |

| Pesticidal Properties | Demonstrated efficacy as herbicides/insecticides; potential for sustainable agriculture. |

| Plant Growth Regulation | Influenced plant hormonal pathways; potential for crop yield enhancement. |

| Material Synthesis | Useful in creating functional materials with enhanced properties for electronics. |

Mechanism of Action

The mechanism by which methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Structural Comparisons

a) 3',5'-Dimethyl-1'-(2-Methylprop-2-en-1-yl)-1H,1'H-3,4'-Bipyrazole-5-Carboxylic Acid (CAS 890624-75-6)

- Structure : Bipyrazole core with methyl groups (3',5'), an allyl substituent (1'), and a carboxylic acid at the 5-position.

- Molecular Formula : C₁₃H₁₆N₄O₂ (MW: 260.29 g/mol) .

- Key Differences: Functional Group: Carboxylic acid vs. methyl ester in the target compound. This impacts polarity and solubility; the ester group in the target compound enhances lipophilicity, whereas the carboxylic acid increases hydrophilicity.

b) 1'-Ethyl-3',5'-Dimethyl-1H,1'H-3,4'-Bipyrazole (CAS 1006348-80-6)

- Molecular Formula: Not explicitly provided, but estimated as C₁₀H₁₄N₄ (MW: ~194.25 g/mol) .

- Ethyl vs. Methyl Substituent: Larger alkyl group may enhance steric hindrance or alter metabolic stability.

c) Ethyl 3,4-Diaryl-1-(2-Aryl-2-Oxoethyl)-1H-Pyrazole-5-Carboxylates (e.g., 6a–o)

- Structure : Single pyrazole ring with aryl groups (3,4 positions), oxoethyl substituents, and an ester group.

- Key Differences: Monocyclic vs. Bicyclic: The bipyrazole system in the target compound may offer enhanced π-π stacking or rigidity, influencing binding to biological targets .

Physical and Spectroscopic Properties

Biological Activity

Methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate has a molecular formula of C10H12N4O2 and a molecular weight of 220.23 g/mol. The compound features a bipyrazole core, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate is primarily attributed to its interactions with enzymes and receptors involved in key physiological processes. Studies have shown that this compound exhibits:

- Anti-inflammatory Activity : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antitumor Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .

Case Studies

- Inhibition of COX Enzymes :

- Cytotoxicity Against Cancer Cell Lines :

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or esters. For example, pyrazole-carboxylates are synthesized via reactions between phenyl hydrazine and dimethylacetylene dicarboxylate in solvents like toluene or dichloromethane . Optimization includes:

- Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency .

- Catalyst selection : Acidic catalysts (e.g., acetic acid) enhance reaction rates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Contradictions in yields may arise from substituent steric effects, requiring iterative adjustment of stoichiometry .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of methyl and carboxylate groups. For example, methyl protons resonate at δ 2.1–2.5 ppm, while carboxylate carbons appear at ~165–170 ppm .

- FTIR : Stretching bands at ~1700 cm⁻¹ (C=O) and 1600–1500 cm⁻¹ (C=N) validate functional groups .

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while GC-MS detects volatile byproducts .

Q. What purification techniques are recommended for isolating high-purity samples of this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates regioisomers .

- Distillation : Reduced-pressure distillation isolates volatile intermediates (e.g., methyl esters) .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole rings influence electronic properties, and what computational methods model these effects?

Answer:

- Electronic effects : Methyl groups at 1',3',5' positions increase electron density on the pyrazole ring, altering reactivity in nucleophilic substitutions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals .

- Steric effects : Substituent bulkiness (e.g., trifluoromethyl vs. methyl) modulates steric hindrance, affecting binding in biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .

- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to isolate substituent contributions .

- Meta-analysis : Pool data from multiple studies (e.g., antifungal IC50 values) to identify outliers and validate trends .

Q. How does the methyl substitution pattern affect metabolic stability in pharmacokinetic studies?

Answer:

- Hydrophobicity : 1',3',5'-Trimethyl groups enhance lipophilicity (logP >2), improving membrane permeability but reducing aqueous solubility .

- CYP450 metabolism : Methyl groups at sterically shielded positions (e.g., 1') slow oxidative degradation. In vitro microsomal assays (human liver microsomes) quantify half-life variations .

Q. What are the challenges in characterizing tautomeric forms of bipyrazole derivatives, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.